molecular formula C5H4N4O B1413987 Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-27-9

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No. B1413987
CAS RN: 54346-27-9
M. Wt: 136.11 g/mol
InChI Key: NYNNJBKGLLSTAZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a chemical compound with the molecular formula C5H4N4O . It has been found to exhibit diverse biological activity, including antibacterial, antimalarial, hypotensive, diuretic, hypoglycemic, antithyroid, antiparasitic, anti-inflammatory, and antiglaucomatous properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives has been achieved through various methods. One method involves the cyclization of amidine pyrazol intermediates with triphosgene at low temperature . Another method involves the design of 5-Chlorouracil-linked-pyrazolo[1,5-a][1,3,5]triazines as new thymidine phosphorylase inhibitors based on the fragment-based drug design approach .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is characterized by the presence of pyrazole and triazine rings . The InChI code for this compound is 1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H, (H,6,7,10) .


Chemical Reactions Analysis

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives have been found to exhibit various extents of inhibitory activity against thymidine phosphorylase . The compound 17p, which bears a para-substituted pentafluorosulfur group, showed an IC50 value of 0.04 μM, which was around 800 times more potent than the standard .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a solid compound with a molecular weight of 136.11 g/mol . It has a topological polar surface area of 59.3 Ų .

Scientific Research Applications

Thymidine Phosphorylase Inhibition

In drug discovery programs, Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives have been designed and synthesized to act as thymidine phosphorylase (TP) inhibitors. These compounds have shown varying degrees of TP inhibitory activity, which is comparable or even better than the positive control, 7-deazaxanthine .

Anticancer Activity

New derivatives of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one have been developed targeting the epidermal growth factor receptor (EGFR) tyrosine kinase with potential anticancer activity. These compounds were characterized using various spectroscopic techniques and are part of ongoing research in antitumor therapies .

Safety And Hazards

The safety information for Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNJBKGLLSTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CNC(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304942
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

CAS RN

54346-27-9
Record name 54346-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key structural feature of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones synthesized in the research and what is their potential application?

A1: The research focuses on synthesizing Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones with an aryl group substituted at the 8-position []. This specific substitution pattern is relevant for developing potential Corticotropin-releasing hormone receptor 1 (CRHR1) antagonists. CRHR1 antagonists are of interest for treating stress-related disorders, and the research successfully demonstrates the synthesis of a precursor for MJL1-109-2, a known nonpeptide CRHR-1 antagonist, using this method [].

Q2: How are Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives synthesized?

A2: Two different synthetic routes are described:

  • Route 1 []: This method involves the cyclization of amidine pyrazole intermediates with triphosgene (bis(trichloromethyl) carbonate) at low temperatures. This method results in the formation of novel Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives.
  • Route 2 []: This method utilizes a palladium-catalyzed C-H arylation reaction. Specifically, 2,7-Dimethylpyrazolo[1,5-α][1,3,5]triazin-4(3H)-one is reacted with various aryl bromides in the presence of a palladium catalyst, pivalic acid, and a base. This approach allows for the introduction of various aryl substituents at the 8-position of the Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core.

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